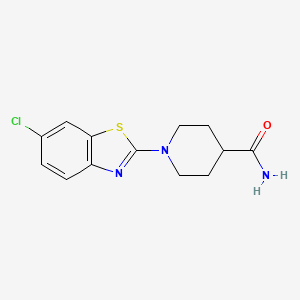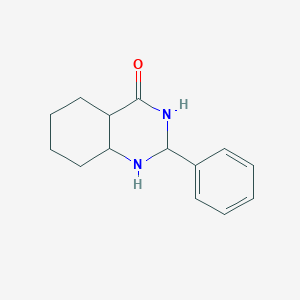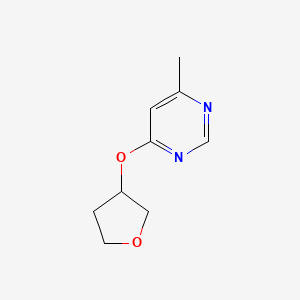![molecular formula C17H22N4O3 B12230195 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)piperidine](/img/structure/B12230195.png)
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an imidazo[1,2-b]pyridazinyl group linked to a piperidine ring through an oxolane-2-carbonyl bridge, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazinyl intermediate, which is then reacted with a piperidine derivative. The oxolane-2-carbonyl group is introduced through a coupling reaction, often using reagents such as oxalyl chloride or similar carbonylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)piperidine: shares structural similarities with other imidazo[1,2-b]pyridazinyl derivatives and piperidine-containing compounds.
Other similar compounds: include 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)pyrrolidine and 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-2-carbonyl)morpholine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N4O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C17H22N4O3/c22-17(14-2-1-11-23-14)20-8-5-13(6-9-20)12-24-16-4-3-15-18-7-10-21(15)19-16/h3-4,7,10,13-14H,1-2,5-6,8-9,11-12H2 |
InChI Key |
OYUNESSNCWOMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine](/img/structure/B12230114.png)


![6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B12230130.png)
![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12230136.png)
![2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12230141.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12230152.png)
![2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole](/img/structure/B12230155.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12230158.png)
![2-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12230164.png)
![4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12230170.png)

![4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole](/img/structure/B12230179.png)

